4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine
Overview
Description
4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C18H14ClN5S2 and its molecular weight is 399.9 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazoles are found in many biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . They are known to interact with a variety of biological targets, but the specific target would depend on the exact structure of the compound.
Mode of Action
The mode of action of thiazoles can vary widely depending on their specific structure and the target they interact with. Some thiazoles act by inhibiting key enzymes in the target organism, while others may interact with cell membranes or DNA .
Biochemical Pathways
Thiazoles can affect a variety of biochemical pathways. For example, some thiazoles have been found to inhibit the synthesis of ergosterol, a key component of fungal cell membranes . Others may interfere with DNA replication or protein synthesis.
Pharmacokinetics
The ADME properties of thiazoles can vary depending on their specific structure. Some thiazoles are known to be well absorbed and widely distributed in the body, while others may be rapidly metabolized and excreted .
Result of Action
The molecular and cellular effects of thiazoles can vary widely depending on their specific structure and the target they interact with. Some thiazoles have antimicrobial, antiviral, or antineoplastic effects, while others may have analgesic or anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of thiazoles can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other substances. Some thiazoles may be more effective or stable under certain conditions .
Biochemical Analysis
Biochemical Properties
4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including this compound, have been shown to inhibit certain enzymes involved in microbial and cancer cell metabolism . The interactions typically involve binding to the active sites of these enzymes, leading to inhibition of their catalytic activity. This compound also interacts with proteins involved in cell signaling pathways, potentially altering their function and downstream effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic pathways . Additionally, it can affect the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity . This compound can inhibit enzyme activity by binding to their active sites, preventing substrate binding and subsequent catalytic reactions . It can also activate or inhibit receptors involved in cell signaling, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, maintaining its activity over extended periods . Degradation can occur under certain conditions, leading to reduced efficacy . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of microbial infections . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . For instance, it may inhibit enzymes involved in the biosynthesis of essential biomolecules, leading to reduced cellular growth and proliferation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its therapeutic effects . The compound’s distribution can be influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus to exert its effects on gene expression or to the mitochondria to influence cellular metabolism . The subcellular localization can significantly impact the compound’s efficacy and specificity .
Properties
IUPAC Name |
N-[4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-yl]-4-methyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5S2/c1-10-9-25-18(21-10)24-17-20-8-7-14(23-17)15-11(2)22-16(26-15)12-3-5-13(19)6-4-12/h3-9H,1-2H3,(H,20,21,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXKHJSDDBQHMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC2=NC=CC(=N2)C3=C(N=C(S3)C4=CC=C(C=C4)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.